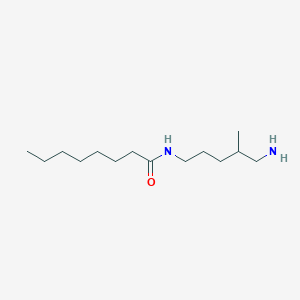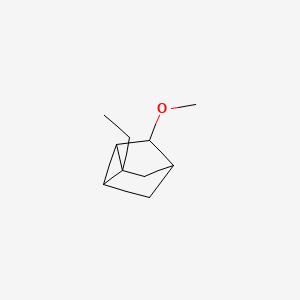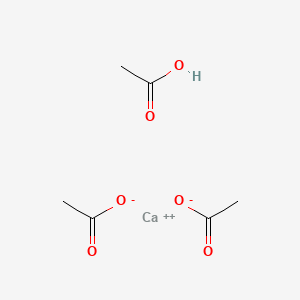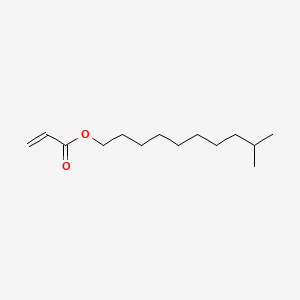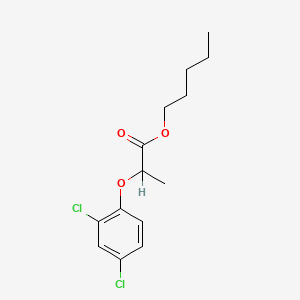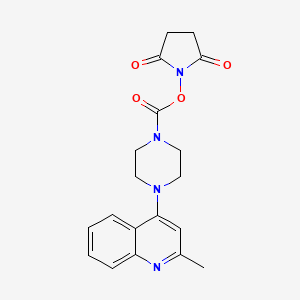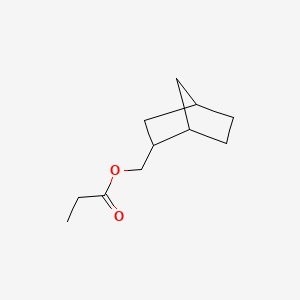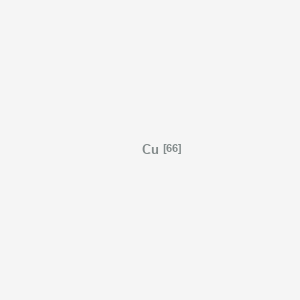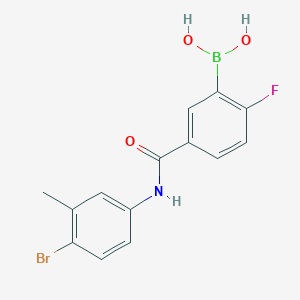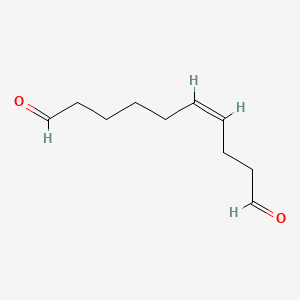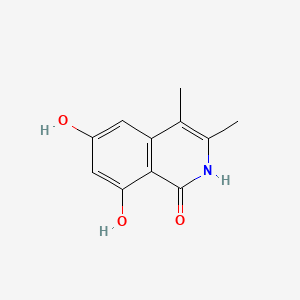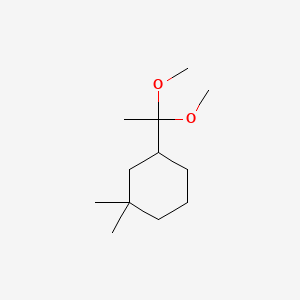
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- is an organic compound with the molecular formula C12H24O2. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a 3-(1,1-dimethoxyethyl) group and two 1,1-dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with 3-(1,1-dimethoxyethyl)-1,1-dimethyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,1-dimethyl-: Lacks the 3-(1,1-dimethoxyethyl) group, resulting in different reactivity and applications.
Cyclohexane, 3-(1,1-dimethoxyethyl)-: Similar structure but without the 1,1-dimethyl groups, affecting its chemical properties.
Uniqueness
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- is unique due to the presence of both the 3-(1,1-dimethoxyethyl) and 1,1-dimethyl groups, which confer distinct steric and electronic effects. These features influence its reactivity and make it a valuable compound in various chemical transformations and applications.
Propiedades
Número CAS |
102840-39-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-(1,1-dimethoxyethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-11(2)8-6-7-10(9-11)12(3,13-4)14-5/h10H,6-9H2,1-5H3 |
Clave InChI |
SXQMZBACJKRJPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)C(C)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


